molecular formula C9H8N2O B1318197 4-(Isoxazol-5-yl)aniline CAS No. 832740-73-5

4-(Isoxazol-5-yl)aniline

Cat. No.: B1318197
CAS No.: 832740-73-5
M. Wt: 160.17 g/mol
InChI Key: IDTUTYMFRUNOBW-UHFFFAOYSA-N
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Description

4-(Isoxazol-5-yl)aniline is a chemical compound with the molecular formula C9H8N2O It consists of an aniline moiety substituted with an isoxazole ring at the para position Isoxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions using metal catalysts. The reaction conditions are optimized to maximize yield and minimize by-products. The use of eco-friendly and cost-effective catalysts is a growing trend in industrial synthesis.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens (chlorine, bromine)

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoxazole-5-ones, while reduction can produce isoxazolines .

Mechanism of Action

The mechanism of action of 4-(Isoxazol-5-yl)aniline involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activities. The compound can inhibit or activate various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Isoxazol-5-yl)aniline is unique due to the specific positioning of the isoxazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

IUPAC Name

4-(1,2-oxazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUTYMFRUNOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588682
Record name 4-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-73-5
Record name 4-(5-Isoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,2-Oxazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,2-oxazol-5-yl)aniline
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